5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
Overview
Description
5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
The synthesis of 5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide involves several steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxadiazole ring: This typically involves the reaction of hydrazides with carboxylic acids or their derivatives.
Coupling of the oxazole and oxadiazole rings: This step requires the use of coupling agents such as EDCI or DCC.
Formation of the naphthyridine ring: This can be synthesized through a series of cyclization reactions involving appropriate precursors.
Final coupling and functionalization: The final step involves coupling the previously synthesized intermediates and introducing the ethyl and methyl groups under controlled conditions.
Chemical Reactions Analysis
5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of the target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other oxazole and oxadiazole derivatives. Compared to these compounds, 5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide is unique due to its combination of multiple heterocyclic rings and specific functional groups, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-5-21-20(27)26-7-6-15-14(10-26)9-22-12(3)18(15)19-23-17(29-25-19)8-16-11(2)24-28-13(16)4/h9H,5-8,10H2,1-4H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQJHNNZCAWNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C(=NC=C2C1)C)C3=NOC(=N3)CC4=C(ON=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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